molecular formula C17H17N3O3 B5686145 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone

3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5686145
M. Wt: 311.33 g/mol
InChI Key: RVZPHRADTLXPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been shown to interact with a variety of proteins, including G-protein coupled receptors and ion channels, which are involved in a wide range of biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. This compound has been shown to affect a variety of biological processes, including neurotransmitter release, ion channel function, and cell signaling. Additionally, this compound has been shown to have potential as a therapeutic agent for a variety of conditions, including pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to interact with a variety of biological targets. This compound has been shown to be a highly versatile tool for studying the mechanisms of various biological processes. However, one of the main limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research involving 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone. One potential avenue of research is the development of new synthetic methods for producing this compound. Additionally, future research could focus on the development of new applications for this compound in areas such as drug discovery and therapeutic development. Finally, future research could also focus on the elucidation of the precise mechanisms of action of this compound, which could lead to new insights into the workings of various biological processes.

Synthesis Methods

The synthesis of 3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 2-aminobenzylamine with 2,3-dimethyl-1,4-naphthoquinone in the presence of a suitable oxidizing agent. This reaction produces the desired compound with high yield and purity.

Scientific Research Applications

3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone has been used in a variety of scientific research applications. One of the most promising applications is as a tool for studying the mechanisms of various biological processes. This compound has been shown to interact with a variety of biological targets, including G-protein coupled receptors and ion channels.

properties

IUPAC Name

3,3-dimethyl-1-[(4-nitrophenyl)methyl]-4H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-17(2)16(21)19(15-6-4-3-5-14(15)18-17)11-12-7-9-13(10-8-12)20(22)23/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZPHRADTLXPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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